(S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine

描述

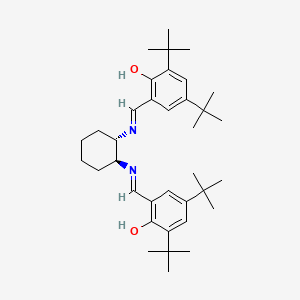

(S,S)-(+)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine is a chiral salen-type Schiff base ligand with a cyclohexanediamine backbone and bulky 3,5-di-tert-butyl substituents on the salicylaldehyde moieties. Synthesized via condensation of (S,S)-1,2-cyclohexanediamine with 3,5-di-tert-butylsalicylaldehyde, this ligand exhibits enantiomeric excess (ee) >95% . Its sterically hindered structure and chiral centers make it a cornerstone in asymmetric catalysis, particularly in epoxidation , photopolymerization , and CO₂ reduction . The tert-butyl groups enhance solubility in organic solvents and stabilize metal complexes against oxidative degradation .

属性

IUPAC Name |

2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H54N2O2/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12/h17-22,29-30,39-40H,13-16H2,1-12H3/t29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNXDGNCEBQLGC-KYJUHHDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@H]2CCCC[C@@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H54N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201115810 | |

| Record name | 2,2′-[(1S,2S)-1,2-Cyclohexanediylbis[(E)-nitrilomethylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201115810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135616-36-3 | |

| Record name | 2,2′-[(1S,2S)-1,2-Cyclohexanediylbis[(E)-nitrilomethylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201115810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S,S)-(+)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine typically involves the condensation reaction between (S,S)-1,2-diaminocyclohexane and 3,5-di-tert-butylsalicylaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

化学反应分析

Types of Reactions

(S,S)-(+)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine undergoes various chemical reactions, including:

Complexation: Forms stable complexes with metal ions such as copper, nickel, and palladium.

Oxidation: Can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions

Complexation: Metal salts (e.g., copper(II) acetate, nickel(II) chloride) in organic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

Metal Complexes: Depending on the metal ion used, various metal-ligand complexes are formed.

Quinone Derivatives: Oxidation products.

Amine Derivatives: Reduction products.

科学研究应用

(S,S)-(+)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine has numerous applications in scientific research:

Catalysis: Used as a ligand in catalytic reactions, including asymmetric catalysis.

Coordination Chemistry: Forms stable complexes with metals, useful in studying metal-ligand interactions.

Material Science: Employed in the synthesis of advanced materials with specific properties.

Biological Studies: Investigated for potential biological activities and interactions with biomolecules.

作用机制

The mechanism of action of (S,S)-(+)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine primarily involves its ability to coordinate with metal ions. The nitrogen and oxygen atoms in the Schiff base ligand donate electron pairs to the metal ion, forming a stable complex. This coordination can influence the reactivity and properties of the metal center, making it useful in various catalytic and chemical processes.

相似化合物的比较

生物活性

(S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine, commonly referred to as Jacobsen's ligand, is a chiral salen-type ligand that has garnered significant attention in the field of asymmetric catalysis. This compound is pivotal in various chemical reactions, particularly in the enantioselective epoxidation of olefins and hydrolytic kinetic resolution of racemic epoxides. Its biological activity extends beyond catalysis, influencing various biochemical pathways and interactions.

- Molecular Formula : C36H54N2O2

- Molecular Weight : 546.84 g/mol

- CAS Number : 135616-40-9

- Melting Point : >350 °C

Jacobsen's ligand operates primarily through coordination with metal ions such as cobalt and manganese, forming metal-ligand complexes that facilitate specific catalytic processes. The chiral environment created by the ligand allows for the selective formation of one enantiomer over another in chemical reactions.

Antioxidant Properties

Research has indicated that this compound exhibits significant antioxidant activity. This property is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing cellular damage associated with oxidative stress.

Enzyme Inhibition

Studies have shown that this compound can act as an inhibitor for various enzymes involved in metabolic pathways. For instance:

- Protein Kinase C (PKC) : It has been noted that Jacobsen's ligand can inhibit specific isoforms of PKC, which plays a vital role in cell signaling and cancer progression.

- Cyclooxygenase (COX) : The ligand has also been evaluated for its potential to inhibit COX enzymes, which are key players in inflammation and pain pathways.

Case Studies

- Asymmetric Epoxidation : One notable study demonstrated the effectiveness of Jacobsen's ligand in the asymmetric epoxidation of allylic alcohols. The reaction yielded high enantiomeric excess (ee) values, showcasing its utility in synthesizing chiral intermediates used in pharmaceuticals.

- Inhibition of Tumor Growth : A recent investigation into the anticancer properties of this compound revealed its ability to inhibit tumor cell proliferation in vitro. The study reported a significant reduction in cell viability in several cancer cell lines when treated with the ligand.

Data Table

| Biological Activity | Observations/Results |

|---|---|

| Antioxidant Activity | Scavenges free radicals; inhibits lipid peroxidation |

| PKC Inhibition | Significant inhibition observed; potential anti-cancer effects |

| COX Inhibition | Effective against COX-1 and COX-2; anti-inflammatory properties |

| Asymmetric Epoxidation | High enantiomeric excess (ee) values achieved |

| Tumor Cell Proliferation Inhibition | Reduced viability in cancer cell lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。